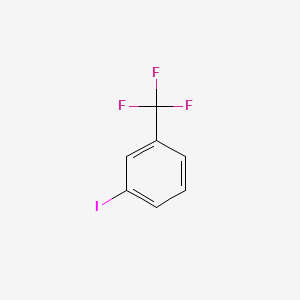

3-Iodobenzotrifluoride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3I/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGISPMBUGPHLBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059948 | |

| Record name | 3-Iodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-81-0 | |

| Record name | 1-Iodo-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodo-3-(trifluoromethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-iodo-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Iodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-m-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Iodobenzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW752XDX45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatility of 3-Iodobenzotrifluoride in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Iodobenzotrifluoride has emerged as a pivotal building block in contemporary chemical research, prized for its unique structural features that offer a gateway to a diverse array of complex molecules. The presence of the trifluoromethyl group (–CF3), a bioisostere of the methyl group, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The iodo-substituent, in turn, serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth exploration of the applications of this compound in research, with a focus on its utility in cross-coupling reactions and the synthesis of bioactive molecules.

Core Applications in Organic Synthesis: A Hub for Molecular Elaboration

This compound is a cornerstone reagent for introducing the 3-(trifluoromethyl)phenyl moiety into organic scaffolds. Its reactivity in palladium-catalyzed cross-coupling reactions is a key feature, enabling the construction of intricate molecular architectures. The most prominent of these transformations are the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. In this reaction, this compound is coupled with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 95 |

| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 88 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 10 | 92 |

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)biphenyl (B1334356) via Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 mmol, 272 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

SPhos (0.04 mmol, 16.4 mg)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424 mg)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried Schlenk flask were added this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

The flask was evacuated and backfilled with argon three times.

-

Degassed toluene and water were added via syringe.

-

The reaction mixture was stirred vigorously and heated to 100 °C for 12 hours.

-

After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer was dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.

-

The crude product was purified by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford 3-(trifluoromethyl)biphenyl as a colorless oil.

Characterization Data for 3-(Trifluoromethyl)biphenyl:

-

¹H NMR (400 MHz, CDCl₃) δ: 7.85 (s, 1H), 7.78 (d, J = 7.6 Hz, 1H), 7.65 (d, J = 7.6 Hz, 1H), 7.59 – 7.55 (m, 3H), 7.48 (t, J = 7.4 Hz, 2H), 7.41 (t, J = 7.3 Hz, 1H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 141.8, 140.9, 132.4, 131.2 (q, J = 32.3 Hz), 129.2, 129.0, 128.0, 127.4, 125.7 (q, J = 3.8 Hz), 124.2 (q, J = 272.5 Hz), 123.9 (q, J = 3.8 Hz).

-

¹⁹F NMR (376 MHz, CDCl₃) δ: -62.5.

-

MS (EI): m/z 222 (M⁺).

Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes to form substituted alkenes. This reaction is a powerful tool for the construction of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Table 2: Heck Reaction of this compound with Ethyl Acrylate (B77674)

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 16 | 85 |

| 2 | PdCl₂(PPh₃)₂ (2) | - | NaOAc | NMP | 120 | 12 | 78 |

| 3 | Herrmann's Catalyst (0.5) | - | K₂CO₃ | Dioxane | 110 | 10 | 90 |

Experimental Protocol: Synthesis of Ethyl (E)-3-(3-(Trifluoromethyl)phenyl)acrylate via Heck Reaction

Materials:

-

This compound (1.0 mmol, 272 mg)

-

Ethyl acrylate (1.5 mmol, 163 µL)

-

Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.02 mmol, 6.1 mg)

-

Triethylamine (B128534) (Et₃N, 1.5 mmol, 209 µL)

-

N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

-

In a sealed tube, this compound, palladium(II) acetate, and tri(o-tolyl)phosphine were dissolved in DMF.

-

Ethyl acrylate and triethylamine were added to the mixture.

-

The tube was sealed and the reaction mixture was heated at 100 °C for 16 hours.

-

After cooling, the reaction mixture was poured into water (20 mL) and extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

-

The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to substituted alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Table 3: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

| Entry | Palladium Catalyst (mol%) | Copper Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 92 |

| 2 | Pd(OAc)₂ (1) | CuI (2) | Piperidine | DMF | 80 | 6 | 88 |

| 3 | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 10 | 90 |

Experimental Protocol: Synthesis of 1-(Phenylethynyl)-3-(trifluoromethyl)benzene via Sonogashira Coupling

Materials:

-

This compound (1.0 mmol, 272 mg)

-

Phenylacetylene (1.2 mmol, 132 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)

-

Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

-

Triethylamine (Et₃N, 5 mL)

-

Tetrahydrofuran (THF, 10 mL)

Procedure:

-

To a solution of this compound and phenylacetylene in a mixture of THF and triethylamine under an argon atmosphere were added bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

-

The reaction mixture was stirred at 65 °C for 8 hours.

-

After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.

-

The residue was dissolved in ethyl acetate, washed with saturated aqueous ammonium (B1175870) chloride solution and brine.

-

The organic layer was dried over sodium sulfate and concentrated.

-

The crude product was purified by column chromatography on silica gel (eluent: hexanes) to give the desired product.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The 3-(trifluoromethyl)phenyl motif, readily introduced using this compound, is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The trifluoromethyl group can enhance the binding of small molecules to the ATP-binding pocket of kinases.

A prominent example is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that controls cell growth, proliferation, and survival.[1] Overactivation of this pathway is a hallmark of many cancers.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of a novel kinase inhibitor involves a multi-step process that begins with the chemical synthesis of the target molecule and culminates in its biological evaluation.

This compound is a highly valuable and versatile reagent in modern chemical research. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward and efficient means to introduce the 3-(trifluoromethyl)phenyl group, a key pharmacophore in drug discovery. The ability to readily synthesize a wide range of derivatives from this starting material makes it an indispensable tool for medicinal chemists and organic synthesists alike. The continued exploration of new reactions and applications of this compound is expected to lead to the discovery of novel bioactive molecules and advanced materials.

References

An In-depth Technical Guide to 3-Iodobenzotrifluoride: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodobenzotrifluoride, also known as 1-iodo-3-(trifluoromethyl)benzene, is a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a trifluoromethyl group and an iodine atom on a benzene (B151609) ring, makes it a versatile building block for the synthesis of complex molecules. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, while the iodine atom serves as a reactive handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a benzene ring substituted with an iodine atom at position 3 and a trifluoromethyl group at position 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-iodo-3-(trifluoromethyl)benzene |

| Synonyms | m-Iodobenzotrifluoride, 3-Iodo-α,α,α-trifluorotoluene, 3-(Trifluoromethyl)iodobenzene |

| CAS Number | 401-81-0[1][2] |

| Molecular Formula | C₇H₄F₃I[1][2] |

| Molecular Weight | 272.01 g/mol [2] |

| InChI Key | IGISPMBUGPHLBY-UHFFFAOYSA-N[2] |

| SMILES | FC(F)(F)c1cccc(I)c1[2] |

Physicochemical Properties

This compound is a clear, slightly yellow to reddish-brown liquid at room temperature. It is insoluble in water but soluble in common organic solvents such as benzene, ether, and chloroform.[1][3] It is also noted to be light-sensitive.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear slightly yellow to reddish-brown liquid | [1][3][4][5] |

| Density | 1.887 g/mL at 25 °C | [2][4][6] |

| Boiling Point | 82-82.5 °C at 25 mmHg | [2][4][6] |

| Melting Point | -8 °C | [7] |

| Refractive Index (n20/D) | 1.517 | [2][4][6] |

| Flash Point | 70 °C (closed cup) | [6] |

| Water Solubility | Insoluble | [1][3][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.95 (s, 1H), 7.87 (d, J=7.8 Hz, 1H), 7.58 (d, J=7.9 Hz, 1H), 7.20 (t, J=7.9 Hz, 1H) |

| ¹³C NMR | Spectral data available in databases such as PubChem. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 272. Key fragments at m/z = 145 ([M-I]⁺) and 253 ([M-F]⁺).[4] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-F and C-I bonds. Spectral data available in databases such as PubChem. |

Synthesis and Reactivity

Synthesis

A common method for the synthesis of aryl iodides is the Sandmeyer-type reaction, starting from the corresponding primary aromatic amine. For this compound, the precursor would be 3-aminobenzotrifluoride. The process involves two main steps: diazotization of the amine followed by displacement of the diazonium group with iodide.

Reactivity and Key Reactions

This compound is a key substrate in several palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules for pharmaceuticals and agrochemicals.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound readily participates in this reaction.

The Suzuki coupling reaction creates a carbon-carbon bond between an organoboron compound and an organohalide.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Experimental Protocols

The following are generalized experimental protocols that are representative of the reactions in which this compound is commonly used. Researchers should optimize conditions for their specific substrates.

General Protocol for the Synthesis of this compound via Sandmeyer-Type Reaction

-

Diazotization:

-

Dissolve 3-aminobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool in an ice bath.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)

-

Reaction Setup:

-

To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

-

Reaction Execution:

-

Add a degassed solvent (e.g., a mixture of toluene (B28343) and water, or dioxane).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Safety and Handling

This compound is a combustible liquid and may cause skin, eye, and respiratory irritation. It is classified as hazardous to the aquatic environment with long-lasting effects.[6] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to light and should be stored in a tightly sealed container in a cool, dark place.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a trifluoromethyl group and a reactive iodine atom provides a powerful tool for the construction of complex molecules with potential applications in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe use in research and development.

References

- 1. This compound 98 401-81-0 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 401-81-0 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. US4582935A - Process for producing meta-aminobenzotrifluoride - Google Patents [patents.google.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 3-Iodobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-Iodobenzotrifluoride, a key intermediate in the development of pharmaceuticals and other advanced materials. This document details the core synthetic methodology, including a detailed experimental protocol for the most common laboratory-scale synthesis, and presents relevant quantitative data in a structured format.

Introduction

This compound (m-iodobenzotrifluoride) is an aromatic organic compound with the chemical formula C₇H₄F₃I. Its structure, featuring both a trifluoromethyl group and an iodine atom on the benzene (B151609) ring, makes it a versatile building block in organic synthesis. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, while the iodine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures.

Core Synthesis Pathway: Diazotization-Iodination of 3-Aminobenzotrifluoride

The most prevalent and reliable method for the synthesis of this compound is the diazotization of 3-aminobenzotrifluoride (3-(trifluoromethyl)aniline) followed by a Sandmeyer-type iodination reaction. This two-step, one-pot process is efficient and utilizes readily available starting materials.

The overall transformation involves the conversion of the amino group (-NH₂) of 3-aminobenzotrifluoride into a diazonium salt (-N₂⁺), which is then displaced by an iodide ion to yield the desired product.

Figure 1. Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 3-aminobenzotrifluoride.

| Parameter | Value | Reference |

| Starting Material | 3-Aminobenzotrifluoride | N/A |

| Molar Mass | 161.12 g/mol | [1] |

| Reagents | Sodium Nitrite (B80452) (NaNO₂), p-Toluenesulfonic acid (p-TsOH), Potassium Iodide (KI) | [2][3][4] |

| Solvent | Acetonitrile | [2][3] |

| Reaction Temperature | Room Temperature | [2][3][4] |

| Product | This compound | N/A |

| Molar Mass | 272.01 g/mol | N/A |

| Boiling Point | 82-82.5 °C at 25 mmHg | N/A |

| Density | 1.887 g/mL at 25 °C | N/A |

| Typical Yield | 50-90% (for similar aromatic amines) | [2] |

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the one-pot diazotization-iodination of aromatic amines.[2][3][4]

Materials:

-

3-Aminobenzotrifluoride

-

Sodium Nitrite (NaNO₂)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Potassium Iodide (KI)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Figure 2. Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-aminobenzotrifluoride (1.0 eq), p-toluenesulfonic acid monohydrate (2.0 eq), and sodium nitrite (1.5 eq).

-

Solvent Addition: Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M with respect to the amine).

-

Diazotization: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by testing for the presence of nitrous acid with starch-iodide paper (a blue-black color indicates an excess of nitrous acid). The diazotization is typically complete within 1-2 hours.

-

Iodination: Once the diazotization is complete, add potassium iodide (1.5 eq) to the reaction mixture in one portion.

-

Reaction: Continue stirring the mixture at room temperature. Evolution of nitrogen gas should be observed. The reaction is typically complete within 1-3 hours after the addition of potassium iodide. Monitor the reaction by TLC until the diazonium salt intermediate is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

-

Transfer the mixture to a separatory funnel and dilute with water and an organic solvent such as dichloromethane or diethyl ether.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification (Optional): The crude product can be purified by vacuum distillation or by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound as a clear, slightly yellow liquid.

Alternative Synthetic Approaches

While the Sandmeyer-type reaction is the most common, other methods for the synthesis of this compound have been reported, though they are generally less practical for laboratory-scale synthesis. These include direct iodination of benzotrifluoride, which often suffers from poor regioselectivity and harsh reaction conditions.

Safety Considerations

-

3-Aminobenzotrifluoride is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diazonium salts can be explosive when isolated and dry. It is crucial to keep the diazonium intermediate in solution and at a controlled temperature.

-

The reaction evolves nitrogen gas, which can cause pressure buildup if performed in a closed system. Ensure the reaction is adequately vented.

-

Handle all chemicals in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures to their specific laboratory conditions and scale.

References

Technical Guide: Properties and Applications of 1-Iodo-3-(trifluoromethyl)benzene (CAS 401-81-0)

Disclaimer: The initial request specified CAS number 401-81-0 in conjunction with the chemical name "4-Fluoro-N-imino-N,N-dimethyl-1-phenylcyclohexanaminium ylide." However, extensive database searches have confirmed that CAS number 401-81-0 corresponds to 1-Iodo-3-(trifluoromethyl)benzene . All information presented in this guide pertains to this latter compound. No verifiable information could be found for "4-Fluoro-N-imino-N,N-dimethyl-1-phenylcyclohexanaminium ylide" associated with this CAS number.

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and a key synthetic application of 1-Iodo-3-(trifluoromethyl)benzene, a versatile reagent in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1]

Chemical Properties

1-Iodo-3-(trifluoromethyl)benzene, also known as 3-Iodobenzotrifluoride, is a substituted aromatic compound with the molecular formula C₇H₄F₃I.[1][2] Its trifluoromethyl group and iodine atom make it a valuable building block in the synthesis of more complex molecules.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 401-81-0 | [1][3][4][5][6] |

| Molecular Formula | C₇H₄F₃I | [1][2][3] |

| Molecular Weight | 272.01 g/mol | [1][3][4][6] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][5] |

| Density | 1.887 g/mL at 25 °C | [4] |

| Boiling Point | 183 °C | [1] |

| 82-82.5 °C / 25 mmHg | [4] | |

| Melting Point | -8 °C | [1] |

| Refractive Index | n20/D 1.517 | [4] |

| Flash Point | 70 °C (closed cup) | [4] |

Suppliers

1-Iodo-3-(trifluoromethyl)benzene is commercially available from a variety of chemical suppliers. The table below lists some of the known suppliers and their product information.

| Supplier | Product Name | Purity |

| Sigma-Aldrich | This compound | 98% |

| Chem-Impex | This compound (stabilized with Copper chip) | ≥ 98% (GC) |

| TCI Chemicals | This compound (stabilized with Copper chip) | >98.0%(GC) |

| SynQuest Laboratories | This compound | 98% |

| Infinium Pharmachem Limited | This compound | Not Specified |

| Henan Aochuang Chemical Co.,Ltd. | This compound | 98% |

Experimental Protocols

A primary application of 1-Iodo-3-(trifluoromethyl)benzene is in the Sonogashira cross-coupling reaction to form carbon-carbon bonds.[3][6] This reaction is instrumental in synthesizing a wide range of organic compounds, including pharmaceuticals and complex organic materials.[7] A general experimental protocol for the Sonogashira coupling of 1-Iodo-3-(trifluoromethyl)benzene with an alkyne is detailed below. This protocol is based on established methodologies for Sonogashira reactions.[7][8]

Reaction: Sonogashira Coupling of 1-Iodo-3-(trifluoromethyl)benzene with Phenylacetylene (B144264)

Materials:

-

1-Iodo-3-(trifluoromethyl)benzene

-

Phenylacetylene

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine, Et₃N)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation: All glassware should be oven-dried and the reaction should be set up under an inert atmosphere (e.g., using a Schlenk line or a glovebox) to prevent the oxidative homocoupling of the alkyne.[5] Solvents and the amine base should be anhydrous and degassed.

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-Iodo-3-(trifluoromethyl)benzene (1.0 equivalent), the palladium catalyst (e.g., 0.02-0.05 equivalents), and copper(I) iodide (0.04-0.10 equivalents).[5]

-

Addition of Solvent and Base: Add the anhydrous solvent and the amine base (2-3 equivalents).[5] Stir the mixture at room temperature for 5-10 minutes to ensure all solids are dissolved.

-

Addition of Alkyne: Slowly add phenylacetylene (1.1-1.5 equivalents) to the reaction mixture via syringe.[5]

-

Reaction Monitoring: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C).[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst and salts.[5] Wash the filtrate with water and then with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Sonogashira coupling reaction described above.

Caption: Experimental workflow for the Sonogashira coupling reaction.

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. 5,10,15,20‐Tetrakis(pentafluorophenyl)porphyrin as a Functional Platform for Peptide Stapling and Multicyclisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 98 401-81-0 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to m-Iodobenzotrifluoride: Core Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Iodobenzotrifluoride, also known as 1-Iodo-3-(trifluoromethyl)benzene, is a key organofluorine building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of a strong electron-withdrawing trifluoromethyl group and a versatile iodine atom, make it a valuable precursor for the synthesis of a wide range of complex organic molecules. This technical guide provides a comprehensive overview of the fundamental characteristics of m-Iodobenzotrifluoride, including its physicochemical properties, spectroscopic data, and safety information. Furthermore, it details experimental protocols for its synthesis and its application in prominent chemical transformations, such as the Sonogashira coupling. The role of m-Iodobenzotrifluoride as a precursor to pharmacologically active compounds targeting critical signaling pathways in drug discovery is also discussed.

Fundamental Characteristics

m-Iodobenzotrifluoride is a colorless to light yellow liquid at room temperature. The trifluoromethyl group at the meta position significantly influences the reactivity of the aromatic ring and the carbon-iodine bond.

Physicochemical Properties

The core physical and chemical properties of m-Iodobenzotrifluoride are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 401-81-0 | [1][2] |

| Molecular Formula | C₇H₄F₃I | [1] |

| Molecular Weight | 272.01 g/mol | [1] |

| Appearance | Clear, slightly yellow liquid | |

| Density | 1.887 g/mL at 25 °C | [2] |

| Melting Point | -8 °C | |

| Boiling Point | 82-82.5 °C at 25 mmHg | [2] |

| Flash Point | 70 °C (closed cup) | |

| Refractive Index (n20/D) | 1.517 | [2] |

| Solubility | Insoluble in water. |

Spectroscopic Data

The structural identity and purity of m-Iodobenzotrifluoride are confirmed through various spectroscopic techniques.

1.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of m-Iodobenzotrifluoride in CDCl₃ typically exhibits four signals in the aromatic region. The chemical shifts (δ) are approximately:

| Assignment | Chemical Shift (ppm) |

| H-2 | 7.95 |

| H-6 | 7.87 |

| H-4 | 7.58 |

| H-5 | 7.20 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The approximate chemical shifts in CDCl₃ are:

| Assignment | Chemical Shift (ppm) |

| C-3 | 94.5 (q, J ≈ 34 Hz) |

| C-1 (CF₃) | 123.7 (q, J ≈ 271 Hz) |

| C-5 | 125.8 (q, J ≈ 4 Hz) |

| C-6 | 128.7 |

| C-4 | 130.1 |

| C-2 | 134.5 (q, J ≈ 33 Hz) |

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of m-Iodobenzotrifluoride displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1585, 1500-1400 | Aromatic C-C stretch |

| 1350-1150 | C-F stretch (strong) |

| ~1070 | C-I stretch |

| 900-675 | Aromatic C-H out-of-plane bend |

1.2.4. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of m-Iodobenzotrifluoride shows a prominent molecular ion peak [M]⁺ at m/z 272. The fragmentation pattern is characterized by the loss of iodine and the trifluoromethyl group.

| m/z | Fragment |

| 272 | [C₇H₄F₃I]⁺ (Molecular Ion) |

| 145 | [C₇H₄F₃]⁺ |

| 127 | [I]⁺ |

Safety Information

m-Iodobenzotrifluoride should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/or shower. |

Experimental Protocols

Synthesis of m-Iodobenzotrifluoride

A common laboratory-scale synthesis of m-Iodobenzotrifluoride involves the diazotization of 3-aminobenzotrifluoride followed by a Sandmeyer-type reaction with potassium iodide.

Materials:

-

3-Aminobenzotrifluoride

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Thiosulfate (B1220275) Solution

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-aminobenzotrifluoride in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by saturated sodium thiosulfate solution to remove any remaining iodine, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure m-Iodobenzotrifluoride.

Sonogashira Coupling of m-Iodobenzotrifluoride with Phenylacetylene (B144264)

This protocol describes a typical palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[3]

Materials:

-

m-Iodobenzotrifluoride

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

-

Add anhydrous toluene, followed by triethylamine.

-

Add m-Iodobenzotrifluoride and phenylacetylene to the reaction mixture.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with toluene.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired coupled product, 1-(phenylethynyl)-3-(trifluoromethyl)benzene.

Visualizations

Experimental Workflow: Synthesis of m-Iodobenzotrifluoride

Caption: Workflow for the synthesis of m-Iodobenzotrifluoride.

Experimental Workflow: Sonogashira Coupling

Caption: General workflow for the Sonogashira coupling reaction.

Conceptual Relationship: m-Iodobenzotrifluoride in Drug Discovery

Caption: Role of m-Iodobenzotrifluoride as a precursor in drug development.

Applications in Drug Development

m-Iodobenzotrifluoride is not typically a pharmacologically active molecule itself. However, it serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability.

Derivatives of m-Iodobenzotrifluoride have been incorporated into molecules designed to target various signaling pathways implicated in diseases such as cancer. For instance, the trifluoromethylphenyl moiety is found in several small-molecule kinase inhibitors that target pathways like the EGFR and PI3K/AKT/mTOR signaling cascades. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. By acting as a key building block, m-Iodobenzotrifluoride facilitates the synthesis of novel drug candidates for preclinical and clinical investigation.

Conclusion

m-Iodobenzotrifluoride is a versatile and valuable reagent in organic synthesis with well-defined physicochemical and spectroscopic properties. Its utility is particularly evident in the construction of complex organic molecules, including those with potential applications in drug discovery. The experimental protocols provided herein offer a practical guide for the synthesis and application of this important building block. The continued exploration of reactions involving m-Iodobenzotrifluoride is expected to lead to the development of novel compounds with significant scientific and therapeutic impact.

References

The Trifluoromethyl Group: A Cornerstone in Modern Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF₃) group into aromatic compounds has become an indispensable tool in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2] This powerful functional group, often considered a "super-methyl" group, imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's physicochemical and biological characteristics.[3][4] Its strong electron-withdrawing nature, coupled with high lipophilicity and metabolic stability, makes it a highly sought-after substituent for optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles.[5][6] This technical guide provides a comprehensive overview of the role of trifluoromethylated aromatic compounds in synthesis, detailing their properties, synthetic methodologies, and applications, with a focus on providing practical information for researchers in the field.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto an aromatic ring elicits a cascade of changes in the molecule's properties. These alterations are pivotal in the rational design of novel therapeutics and advanced materials.

Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, a property quantified by the Hansch lipophilicity parameter (π).[4][7] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for drug absorption and distribution.[5][6] However, the enhancement of lipophilicity is context-dependent and is most pronounced when the CF₃ group is in the alpha-position relative to a functional group.[8]

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[4][5] This inherent strength renders the trifluoromethyl group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[9] By strategically placing a CF₃ group at a known metabolic soft spot on a drug candidate, chemists can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.[9]

Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing group, a consequence of the high electronegativity of the fluorine atoms.[10][11] This strong inductive effect can significantly alter the electron density of the aromatic ring, influencing its reactivity and the pKa of nearby acidic or basic functional groups.[12][13] This modulation of electronic properties can lead to enhanced binding affinity of a drug molecule to its biological target.[1][14]

Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other atoms or groups, such as chlorine or a methyl group.[4][15] Its steric profile is similar to that of a chlorine atom, allowing it to mimic its spatial interactions while offering distinct electronic properties.[5] As a "super-methyl" group, it can occupy similar binding pockets while providing enhanced metabolic stability and altered electronic characteristics.[3]

Quantitative Physicochemical Data

To illustrate the impact of trifluoromethylation, the following tables summarize key quantitative data comparing trifluoromethylated aromatic compounds with their non-fluorinated analogs.

| Property | Toluene | (Trifluoromethyl)benzene | Reference(s) |

| LogP | 2.73 | 2.86 | [16][17] |

| Boiling Point (°C) | 110.6 | 103.46 | [17] |

| Density (g/mL) | 0.867 | 1.19 | [17] |

| Compound | pKa | Reference(s) |

| Phenol | 10.0 | [16] |

| 4-Trifluoromethylphenol | 9.39 | [16] |

| Aniline | 4.63 | [12][13] |

| 4-(Trifluoromethyl)aniline | 3.5 | [12][13] |

| Drug | Half-life (t½) in vitro | Key Metabolic Pathway | Reference(s) |

| Celecoxib | ~11 hours (in vivo) | Primarily CYP2C9 | [12][13] |

| Hypothetical Non-CF₃ Analog | Shorter | Potential for methyl oxidation | [9] |

| Fluoxetine | 1-3 days (acute), 4-6 days (chronic) | N-demethylation (CYP2D6, CYP2C19, CYP3A4) | [18][19] |

| Hypothetical Non-CF₃ Analog | Shorter | Potential for aromatic hydroxylation | [9] |

| Inhibitor | Target | IC₅₀ / Kᵢ | Reference(s) |

| Celecoxib | COX-2 | KD = 2.3 nM | [20][21] |

| Non-selective NSAIDs (e.g., Ibuprofen) | COX-1 & COX-2 | Micromolar range for both | [22] |

| Ponatinib | BCR-ABL (T315I mutant) | 2.0 nM | [2] |

| Nilotinib | BCR-ABL (T315I mutant) | >3000 nM | [2] |

Synthetic Methodologies for Trifluoromethylation of Aromatic Compounds

The introduction of a trifluoromethyl group into an aromatic ring can be a synthetic challenge.[10] However, a diverse array of methodologies has been developed to achieve this transformation, broadly categorized into electrophilic, nucleophilic, and radical pathways.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating agents, often referred to as "CF₃⁺" sources, are hypervalent iodine compounds such as Togni's and Umemoto's reagents. These reagents can directly trifluoromethylate electron-rich aromatic and heteroaromatic compounds.

Experimental Protocol: Electrophilic Trifluoromethylation of Indole (B1671886) using Togni's Reagent

Objective: To synthesize 2-trifluoromethylindole via electrophilic trifluoromethylation of indole.

Materials:

-

Indole

-

1-(Trifluoromethyl)-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Togni's Reagent I)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 mmol), Togni's Reagent I (1.2 mmol), and CuI (0.1 mmol).

-

Add anhydrous DMF (5 mL) via syringe.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford 2-trifluoromethylindole.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the use of "CF₃⁻" synthons, with the Ruppert-Prakash reagent (TMSCF₃) being a prominent example. These reactions are often mediated by transition metals, most commonly copper.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

Objective: To synthesize a trifluoromethylated arene from the corresponding aryl iodide using TMSCF₃ and a copper catalyst.

Materials:

-

Aryl iodide (e.g., 4-iodoanisole)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)

-

Copper(I) iodide (CuI)

-

Potassium fluoride (B91410) (KF), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add CuI (0.1 mmol), anhydrous KF (2.0 mmol), and 1,10-phenanthroline (0.1 mmol).

-

Add the aryl iodide (1.0 mmol) and anhydrous DMF (5 mL).

-

Add TMSCF₃ (1.5 mmol) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

Radical Trifluoromethylation

Radical trifluoromethylation methods have gained significant traction due to their mild reaction conditions and broad functional group tolerance. These reactions often employ photoredox catalysis or radical initiators to generate trifluoromethyl radicals from precursors like CF₃SO₂Cl or Langlois' reagent (CF₃SO₂Na).

Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation of an Arene

Objective: To achieve the direct C-H trifluoromethylation of an electron-rich arene using a photoredox catalyst.

Materials:

-

Arene (e.g., N-phenylpyrrole)

-

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

-

fac-Ir(ppy)₃ (photocatalyst)

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile (B52724), degassed

-

Blue LED light source

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vial, dissolve the arene (0.5 mmol), fac-Ir(ppy)₃ (1-2 mol%), and Na₂CO₃ (1.0 mmol) in degassed acetonitrile (5 mL).

-

Add CF₃SO₂Cl (1.0 mmol) to the mixture.

-

Seal the vial and place it in front of a blue LED light source.

-

Irradiate the reaction mixture with stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with water (10 mL).

-

Extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Development

The unique properties conferred by the trifluoromethyl group have led to its widespread incorporation into a multitude of marketed drugs across various therapeutic areas.

Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[1] The trifluoromethyl group is crucial for its selectivity and binding affinity to the COX-2 enzyme.[15][22]

Fluoxetine (Prozac®): A selective serotonin (B10506) reuptake inhibitor (SSRI) used for the treatment of depression and other psychiatric disorders.[8][22] The trifluoromethyl group on the phenoxy ring enhances its lipophilicity and metabolic stability.[3][23]

Ponatinib (Iclusig®): A kinase inhibitor used to treat chronic myeloid leukemia (CML).[2] The trifluoromethyl group contributes to its potent inhibition of the BCR-ABL kinase, including the T315I mutation which confers resistance to other inhibitors.[2]

Visualizing Key Concepts with Graphviz

To further elucidate the concepts discussed, the following diagrams were generated using the DOT language.

Caption: Impact of Trifluoromethylation on Drug Properties.

Caption: Synthetic Strategies for Aromatic Trifluoromethylation.

Caption: Mechanism of Action of Celecoxib in the COX Pathway.

Conclusion

The trifluoromethyl group has firmly established its position as a critical component in the synthetic chemist's toolbox. Its ability to predictably and profoundly modify the properties of aromatic compounds has accelerated the discovery and development of numerous successful pharmaceuticals. As synthetic methodologies for trifluoromethylation continue to evolve, offering milder, more efficient, and more selective routes to these valuable compounds, the impact of the trifluoromethyl group on drug discovery and materials science is set to expand even further. This guide has provided a comprehensive, albeit not exhaustive, overview of the current state of the art, offering both foundational knowledge and practical protocols to aid researchers in this dynamic and important field.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. frontierspartnerships.org [frontierspartnerships.org]

- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. colourcontrast.cc [colourcontrast.cc]

- 8. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medium.com [medium.com]

- 10. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 11. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. DOT Language | Graphviz [graphviz.org]

- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 18. color | Graphviz [graphviz.org]

- 19. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 20. CAS Common Chemistry [commonchemistry.cas.org]

- 21. reddit.com [reddit.com]

- 22. Celecoxib - Wikipedia [en.wikipedia.org]

- 23. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] Its unique electronic and steric properties offer a powerful means to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity, ultimately leading to more effective and safer therapeutics.[2][4] This technical guide provides a comprehensive overview of the multifaceted role of the CF₃ group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical Properties and Their Impact

The trifluoromethyl group's influence on a molecule's behavior stems from its distinct physicochemical characteristics, which differ significantly from those of a methyl (CH₃) group. These differences are summarized in the table below.

| Property | Trifluoromethyl (-CF₃) | Methyl (-CH₃) | Significance in Medicinal Chemistry |

| Van der Waals Radius (Å) | ~2.2 - 2.7 | ~2.0 | The larger size of the CF₃ group can lead to improved binding affinity through enhanced hydrophobic interactions.[4] |

| Electronegativity | High | Low | The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing ionization state and receptor interactions.[5] |

| Hansch Lipophilicity Parameter (π) | +0.88 | +0.56 | The higher lipophilicity of the CF₃ group can enhance membrane permeability and absorption.[4] |

| C-F vs. C-H Bond Dissociation Energy (kJ/mol) | ~485 | ~414 | The exceptional strength of the C-F bond confers high metabolic stability, as it is resistant to cleavage by metabolic enzymes like cytochrome P450s.[4] |

Enhancing Pharmacokinetic Properties (ADME)

The introduction of a trifluoromethyl group can dramatically improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Increased Metabolic Stability

One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability. The high bond energy of the C-F bond makes the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, medicinal chemists can block a key site of metabolism, leading to a longer drug half-life and improved bioavailability.[2]

Modulation of Lipophilicity

The trifluoromethyl group is significantly more lipophilic than a methyl group, as indicated by its positive Hansch π parameter.[4] This increased lipophilicity can improve a drug's ability to cross biological membranes, leading to better absorption and distribution to the target tissues.[2] However, the overall effect on lipophilicity is context-dependent and must be carefully balanced to avoid issues with solubility and off-target effects.

Improving Pharmacodynamic Properties

The electronic and steric properties of the CF₃ group can also have a profound impact on a drug's interaction with its biological target.

Enhanced Binding Affinity and Selectivity

The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron distribution within a molecule, potentially leading to more favorable electrostatic interactions with the target protein.[4] Furthermore, the larger size of the CF₃ group compared to a methyl group can result in better occupancy of hydrophobic pockets within the binding site, enhancing both affinity and selectivity.[4]

A prominent example of this is the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib . The trifluoromethyl group is crucial for its selective inhibition of cyclooxygenase-2 (COX-2) over COX-1.[5]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (-CF₃) | 15 | 0.04 | 375 |

| SC-560 (non-CF₃ analog) | 0.009 | 6.3 | 0.0014 |

Note: Data compiled from multiple sources and may vary based on assay conditions.[1][6][7]

Case Study: Fluoxetine (Prozac)

The antidepressant Fluoxetine is another key example where the trifluoromethyl group plays a critical role. The electron-withdrawing CF₃ group on the phenoxy ring is thought to be essential for its high-affinity binding to the serotonin (B10506) transporter (SERT), which is the basis of its therapeutic effect as a selective serotonin reuptake inhibitor (SSRI).[8]

Experimental Protocols

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Thaw pooled human liver microsomes on ice.

-

Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate (B84403) buffer (pH 7.4).

-

-

Incubation:

-

In a 96-well plate, add liver microsomes and the test compound to a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) with an internal standard).

-

-

Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural log of the percentage of remaining parent compound versus time.

-

The slope of the line provides the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) as (k / microsomal protein concentration).

-

Synthesis of Trifluoromethylated Compounds

The introduction of the trifluoromethyl group can be achieved through various synthetic methods. A widely used approach is the nucleophilic trifluoromethylation of carbonyls using the Ruppert-Prakash reagent (TMSCF₃) .

General Protocol for Trifluoromethylation of an Aldehyde:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the aldehyde (1.0 eq) and anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add the Ruppert-Prakash reagent (1.5 eq) dropwise.

-

Initiation: Slowly add a catalytic amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) (0.1 eq), to initiate the reaction.

-

Reaction: Stir the reaction at 0°C and allow it to warm to room temperature while monitoring its progress by TLC.

-

Workup: Quench the reaction with an acidic aqueous solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers numerous advantages in drug design. Its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity has led to the development of a wide range of successful drugs. A thorough understanding of the physicochemical properties of the CF₃ group and the strategic application of synthetic methodologies for its incorporation are essential for the continued discovery and development of novel and effective therapeutics. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the critical importance of the trifluoromethyl group in the modern drug discovery landscape.

References

The Lynchpin of Modern Synthesis: An In-depth Guide to the Chemical Reactivity of Aryl Iodides

For researchers, scientists, and professionals in drug development, aryl iodides represent a critical class of reagents, pivotal to the construction of complex molecular architectures. Their unique reactivity profile, characterized by the labile carbon-iodine bond, positions them as superior substrates in a multitude of cross-coupling reactions and other transformations essential for the synthesis of pharmaceuticals, natural products, and advanced materials.

Aryl iodides are organic compounds where an iodine atom is directly attached to an aromatic ring.[1] This direct attachment confers a unique set of properties that render them highly versatile in organic synthesis. The carbon-iodine (C-I) bond is the longest and weakest among the aryl halides, a characteristic that is fundamental to its high reactivity, particularly in transition-metal-catalyzed reactions.[2] This guide delves into the core principles of aryl iodide reactivity, outlines key reaction classes with their mechanisms, and provides insights into their application in contemporary organic synthesis.

Core Principles of Reactivity

The enhanced reactivity of aryl iodides over their bromide, chloride, and fluoride (B91410) counterparts stems from several key factors:

-

Bond Strength: The C-I bond is significantly weaker than other carbon-halogen bonds. This lower bond dissociation energy facilitates the crucial oxidative addition step in many catalytic cycles, often allowing for milder reaction conditions.

-

Leaving Group Ability: The iodide ion is an excellent leaving group, a property that is advantageous in both nucleophilic aromatic substitution and transition-metal-catalyzed processes.[1]

-

Polarizability: The large and diffuse electron cloud of the iodine atom makes it highly polarizable. This enhances its interaction with transition metal catalysts.

-

Reduced Catalyst Poisoning: Compared to aryl chlorides, aryl iodides are less prone to forming stable, deactivating complexes with palladium catalysts.[3]

Key Transformations of Aryl Iodides

Aryl iodides are indispensable substrates for a wide array of powerful bond-forming reactions. Their versatility allows for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][4]

Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of aryl iodides is most evident in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized the way chemists approach the synthesis of complex molecules.

-

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling an aryl iodide with an organoboron reagent. It is one of the most widely used cross-coupling reactions due to its mild conditions and the commercial availability of a vast array of boronic acids.[4][5]

-

Heck Reaction: The Heck reaction couples aryl iodides with alkenes to form substituted alkenes. This reaction is a powerful tool for the construction of complex olefinic structures.[4]

-

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds by coupling aryl iodides with amines.[6] This transformation is crucial for the synthesis of the ubiquitous aryl amine moiety found in many pharmaceuticals.[6] While historically aryl iodides were considered less effective substrates for C-N coupling compared to C-C coupling, recent advances in ligand design have overcome these limitations.[7][8]

-

Sonogashira Coupling: This reaction involves the coupling of aryl iodides with terminal alkynes to form aryl alkynes, a valuable functional group in organic synthesis.[4]

-

Stille Coupling: The Stille reaction utilizes organotin reagents to couple with aryl iodides, forming new carbon-carbon bonds.[1]

Other Important Transformations

Beyond palladium catalysis, aryl iodides participate in a variety of other important reactions:

-

Nucleophilic Aromatic Substitution (SNAr): While less common than for electron-deficient aryl chlorides and fluorides, SNAr can occur with aryl iodides, particularly when the aromatic ring is activated with electron-withdrawing groups.[1] The iodide ion's excellent leaving group ability facilitates this transformation.[1]

-

Gold-Catalyzed C-O Cross-Coupling: Recent developments have shown that gold catalysts can effectively mediate the cross-coupling of aryl iodides with carboxylates to form O-aryl esters, which are prevalent in natural products and bioactive molecules.[9]

-

Photoinduced Cross-Coupling: A metal-free approach for the cross-coupling of aryl iodides with alkenes has been developed, proceeding through a radical cascade mechanism initiated by photoexcitation of the aryl iodide.[10]

-

Halogen-Metal Exchange: Aryl iodides can undergo halogen-metal exchange with organometallic reagents, such as Grignard reagents, to form new organometallic species that can then be used in subsequent reactions.[4]

-

Formation of Hypervalent Iodine Reagents: Aryl iodides are the precursors to hypervalent iodine compounds, which are valuable oxidizing agents in their own right.[4]

Quantitative Reactivity Data

The following table summarizes key data points that illustrate the superior reactivity of aryl iodides compared to other aryl halides in nucleophilic aromatic substitution reactions.

| Aryl Halide (p-nitro substituted) | Relative Rate (k_rel) |

| Ar-F | 312 |

| Ar-Cl | 1.0 |

| Ar-Br | 0.8 |

| Ar-I | 0.4 |

Data for the reaction with CH3O- Na+ in H3COH at 50°C.[2]

Note: While this table shows lower reactivity for aryl iodide in this specific SNAr reaction, in the context of transition-metal-catalyzed reactions, the trend is generally reversed, with aryl iodides being the most reactive.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of reactions involving aryl iodides. Below are representative protocols for two of the most important transformations.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl iodide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol), and a base (e.g., K2CO3, 2.0 mmol) is prepared in a suitable solvent system (e.g., a mixture of toluene (B28343) and water). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl iodide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., a G3-palladacycle, 0.01-0.05 mmol), a suitable phosphine (B1218219) ligand, and a base (e.g., NaOtBu or K3PO4, 1.4 mmol). A dry, deoxygenated solvent (e.g., toluene or dioxane) is then added. The reaction vessel is sealed and heated to the appropriate temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the resulting residue is purified by column chromatography to afford the desired aryl amine.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and logical flow of synthetic sequences is paramount for effective research and development.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General trend of aryl halide reactivity in oxidative addition.

Caption: A simplified workflow illustrating the use of aryl iodides in drug discovery.

Conclusion

The exceptional reactivity of aryl iodides makes them indispensable tools in modern organic synthesis. Their facile participation in a vast array of transformations, most notably palladium-catalyzed cross-coupling reactions, provides chemists with a robust and reliable platform for the construction of complex molecular frameworks. For professionals in drug development and materials science, a deep understanding of aryl iodide chemistry is not just advantageous, but essential for the innovation and efficient production of novel, high-value compounds. The continued development of new catalytic systems and reaction methodologies will undoubtedly further expand the synthetic utility of this remarkable class of organic halides.

References

- 1. fiveable.me [fiveable.me]

- 2. vanderbilt.edu [vanderbilt.edu]

- 3. (Solved) - Briefly explain why aryl bromides and iodides, rather than aryl... (1 Answer) | Transtutors [transtutors.com]